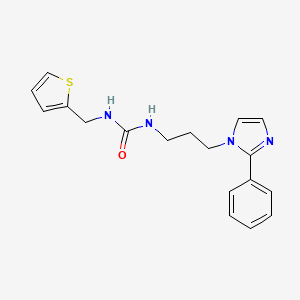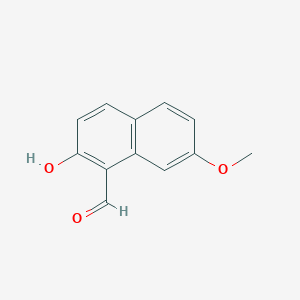
2-Hydroxy-7-méthoxy-1-naphtaldéhyde
Vue d'ensemble
Description
2-Hydroxy-7-methoxy-1-naphthaldehyde is an organic compound with the molecular formula C12H10O3. It is a derivative of naphthalene, characterized by the presence of a hydroxyl group at the second position and a methoxy group at the seventh position on the naphthalene ring, along with an aldehyde group at the first position. This compound is known for its pale-yellow to yellow-brown solid form and is used in various chemical and industrial applications .
Applications De Recherche Scientifique
2-Hydroxy-7-methoxy-1-naphthaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
Target of Action
It’s known that aldehyde compounds often interact with proteins and nucleic acids in cells .
Mode of Action
It’s known that the hydroxyl group in the 2-position acts as a hydrogen bond donor site, and the aldehyde group and its derivatives in the 1-position act as hydrogen bond acceptor sites . This suggests that the compound may interact with its targets through hydrogen bonding, potentially altering their structure and function .
Biochemical Pathways
It’s known that aldehyde compounds can participate in various biochemical reactions, including the formation of schiff bases and michael additions .
Pharmacokinetics
It’s soluble in water (40 g/l at 20°c), which suggests it may have good bioavailability
Result of Action
It’s known that aldehyde compounds can have various biological effects, depending on their specific targets and the nature of their interactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Hydroxy-7-methoxy-1-naphthaldehyde. For instance, its stability may be affected by light and temperature, as it’s recommended to be stored in a dark place at 2-8°C . The compound’s action and efficacy could also be influenced by the pH and the presence of other compounds in its environment .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 2-Hydroxy-7-methoxy-1-naphthaldehyde are not fully understood due to limited research. It is known that the compound can participate in various biochemical reactions. For instance, it can react with hydroxylamine to form oximes or hydrazine to form hydrazones
Cellular Effects
It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that similar compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that similar compounds can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that similar compounds can have threshold effects observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is known that similar compounds can interact with various enzymes or cofactors .
Transport and Distribution
It is known that similar compounds can interact with various transporters or binding proteins .
Subcellular Localization
It is known that similar compounds can be directed to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-7-methoxy-1-naphthaldehyde typically involves the formylation of 2-hydroxy-7-methoxynaphthalene. One common method is the Reimer-Tiemann reaction, which introduces the formyl group into the aromatic ring. The reaction conditions often include the use of chloroform and a strong base such as sodium hydroxide under reflux conditions .
Industrial Production Methods: Industrial production of 2-Hydroxy-7-methoxy-1-naphthaldehyde may involve large-scale Reimer-Tiemann reactions or other formylation techniques that ensure high yield and purity. The reaction is typically carried out in controlled environments to maintain the quality and consistency of the product .
Types of Reactions:
Oxidation: 2-Hydroxy-7-methoxy-1-naphthaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride.
Substitution: The hydroxyl and methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nitrating agents under controlled temperatures.
Major Products:
Oxidation: 2-Hydroxy-7-methoxy-1-naphthoic acid.
Reduction: 2-Hydroxy-7-methoxy-1-naphthylmethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Comparaison Avec Des Composés Similaires
- 2-Hydroxy-1-naphthaldehyde
- 7-Methoxy-1-naphthaldehyde
- 2-Hydroxy-3-methoxy-1-naphthaldehyde
Comparison: 2-Hydroxy-7-methoxy-1-naphthaldehyde is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with other molecules. Compared to 2-Hydroxy-1-naphthaldehyde, the presence of the methoxy group at the seventh position can enhance its solubility and alter its electronic properties, making it more suitable for certain applications .
Propriétés
IUPAC Name |
2-hydroxy-7-methoxynaphthalene-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-15-9-4-2-8-3-5-12(14)11(7-13)10(8)6-9/h2-7,14H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGADZACBGKOHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CC(=C2C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75965-66-1 | |
| Record name | 2-Hydroxy-7-methoxy-1-naphthaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-3-(3-pyridinyl)-2-propenenitrile](/img/structure/B2434129.png)

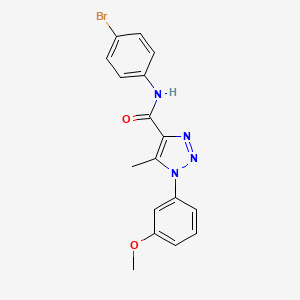
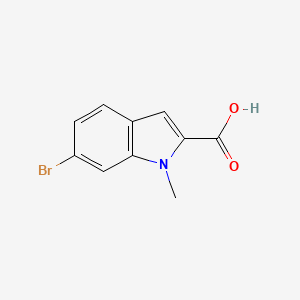

![N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2434137.png)
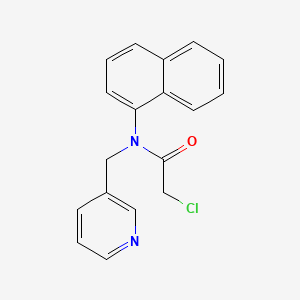
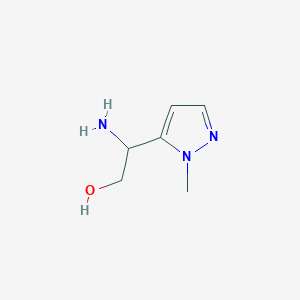
![4-methoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2434143.png)

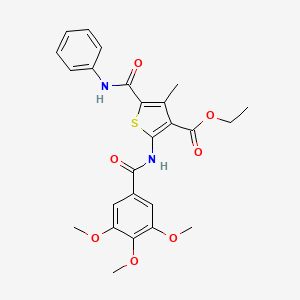

![2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide](/img/structure/B2434149.png)
